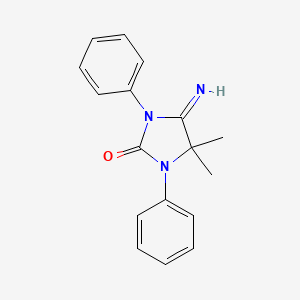![molecular formula C15H13N3O4 B5843502 2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B5843502.png)
2-{[(4-nitrophenyl)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-nitrophenyl)acetyl]amino}benzamide, also known as NIPAB, is a chemical compound that has been widely used in scientific research for its unique properties. NIPAB is a derivative of benzamide that contains a nitro group and an acyl group. This compound has been synthesized using different methods, and its mechanism of action has been studied in various biological systems.
Mecanismo De Acción
The mechanism of action of 2-{[(4-nitrophenyl)acetyl]amino}benzamide involves the inhibition of the proteasome. The proteasome is responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. Inhibition of the proteasome by 2-{[(4-nitrophenyl)acetyl]amino}benzamide leads to the accumulation of these proteins and the induction of apoptosis in cancer cells. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has also been shown to inhibit the activity of the chymotrypsin-like site of the proteasome.
Biochemical and Physiological Effects
2-{[(4-nitrophenyl)acetyl]amino}benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. This inhibition leads to the accumulation of intracellular proteins involved in cell cycle regulation and apoptosis, ultimately leading to cell death. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has also been shown to inhibit the activity of the chymotrypsin-like site of the proteasome, which is involved in the degradation of proteins involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(4-nitrophenyl)acetyl]amino}benzamide has several advantages for lab experiments, including its ability to inhibit the activity of the proteasome and induce apoptosis in cancer cells. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has also been used as a probe to study the binding of proteins to DNA and RNA. However, there are also limitations to the use of 2-{[(4-nitrophenyl)acetyl]amino}benzamide in lab experiments, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study of 2-{[(4-nitrophenyl)acetyl]amino}benzamide, including the development of new methods for its synthesis and purification. 2-{[(4-nitrophenyl)acetyl]amino}benzamide could also be used as a tool to study the binding of proteins to DNA and RNA in more detail. Additionally, the potential use of 2-{[(4-nitrophenyl)acetyl]amino}benzamide as an anticancer agent could be further explored, including its effectiveness in combination with other chemotherapeutic agents. Finally, the toxicity of 2-{[(4-nitrophenyl)acetyl]amino}benzamide could be further studied to determine its safety for use in humans.
Conclusion
In conclusion, 2-{[(4-nitrophenyl)acetyl]amino}benzamide is a chemical compound that has been widely used in scientific research for its unique properties. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has been synthesized using different methods, and its mechanism of action has been studied in various biological systems. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has been shown to inhibit the activity of the proteasome, induce apoptosis in cancer cells, and inhibit the activity of the chymotrypsin-like site of the proteasome. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has several advantages for lab experiments, including its ability to inhibit the activity of the proteasome and induce apoptosis in cancer cells. However, there are also limitations to the use of 2-{[(4-nitrophenyl)acetyl]amino}benzamide in lab experiments, including its potential toxicity and the need for careful handling and storage. There are several future directions for the study of 2-{[(4-nitrophenyl)acetyl]amino}benzamide, including the development of new methods for its synthesis and purification, its potential use as an anticancer agent, and the further study of its toxicity.
Métodos De Síntesis
2-{[(4-nitrophenyl)acetyl]amino}benzamide can be synthesized using different methods, including the reaction of 4-nitrophenylacetic acid with benzoyl chloride in the presence of triethylamine. The resulting product is then treated with ammonia to form 2-{[(4-nitrophenyl)acetyl]amino}benzamide. Another method involves the reaction of 4-nitrophenylacetic acid with benzoyl isocyanate in the presence of triethylamine to form 2-{[(4-nitrophenyl)acetyl]amino}benzamide. The purity of 2-{[(4-nitrophenyl)acetyl]amino}benzamide can be improved by recrystallization using solvents such as ethanol or acetonitrile.
Aplicaciones Científicas De Investigación
2-{[(4-nitrophenyl)acetyl]amino}benzamide has been used in various scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug discovery. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has been shown to inhibit the activity of the proteasome, which is a protein complex involved in the degradation of intracellular proteins. This inhibition has been shown to induce apoptosis in cancer cells, making 2-{[(4-nitrophenyl)acetyl]amino}benzamide a potential anticancer agent. 2-{[(4-nitrophenyl)acetyl]amino}benzamide has also been used as a probe to study the binding of proteins to DNA and RNA.
Propiedades
IUPAC Name |
2-[[2-(4-nitrophenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c16-15(20)12-3-1-2-4-13(12)17-14(19)9-10-5-7-11(8-6-10)18(21)22/h1-8H,9H2,(H2,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTGNMXHIHCZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5843442.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5843449.png)




![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)
![N-(4-isopropoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5843489.png)

![2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5843508.png)
![[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5843510.png)
